Itopride hydrochloride
Overview
Description
Itopride hydrochloride is a prokinetic benzamide derivative that is primarily used to treat gastrointestinal conditions such as functional dyspepsia and gastroparesis. It functions as both a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor, which enhances gastrointestinal motility and alleviates symptoms like nausea, vomiting, and bloating .
Mechanism of Action
Target of Action
Itopride hydrochloride primarily targets acetylcholinesterase (AChE) and dopamine D2 receptors . These targets play a crucial role in the regulation of gastrointestinal motility. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that stimulates the contraction of smooth muscle in the gut. Dopamine D2 receptors, on the other hand, inhibit the release of acetylcholine .
Mode of Action
This compound acts as an antagonist of dopamine D2 receptors and an inhibitor of acetylcholinesterase . By blocking dopamine D2 receptors, itopride removes the inhibitory effects on acetylcholine release. Simultaneously, by inhibiting acetylcholinesterase, it prevents the degradation of acetylcholine . The net effect is an increase in acetylcholine concentration, which promotes gastric motility .
Biochemical Pathways
The biochemical pathway affected by itopride involves the cholinergic system in the gut. Acetylcholine (ACh), released from enteric nerve endings, stimulates the contraction of smooth muscle through M3 receptors . By increasing the concentration of ACh, itopride enhances the activity of this pathway, promoting gastrointestinal motility .
Pharmacokinetics
This compound is rapidly and almost completely absorbed from the gastrointestinal tract . Its bioavailability is approximately 60%, with peak plasma levels reached after 0.5-0.75 hr following a 50 mg dose . Itopride is extensively metabolized in the liver, primarily through N-oxidation . The elimination half-life is approximately 5.7±0.3 hours, and it is excreted renally (3.7–4.1% as unchanged itopride, 75.4–89.4% as itopride-N-oxide) .
Result of Action
The molecular and cellular effects of itopride’s action result in enhanced gastrointestinal motility. This is achieved through the increased concentration of acetylcholine, which stimulates the contraction of smooth muscle in the gut . This leads to the alleviation of symptoms associated with functional dyspepsia and other gastrointestinal conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of itopride appear to differ between Asian and Caucasian populations, with Caucasians having 30-50 percent lower blood levels of itopride after oral administration . This suggests that genetic factors and potentially diet and lifestyle could influence the drug’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Itopride hydrochloride is an acetylcholine esterase inhibitor and a dopamine D2 receptor antagonist . It interacts with M3 receptors that exist on the smooth muscle layer throughout the gut . Acetylcholine (ACh) released from enteric nerve endings stimulates the contraction of smooth muscle through M3 receptors . The enzyme AChE hydrolyses the released ACh, inactivates it, and thus inhibits the gastric motility leading to various digestive disorders .
Cellular Effects
This compound, by virtue of its dopamine D2 receptor antagonism, removes the inhibitory effects on ACh release . It also inhibits the enzyme AChE which prevents the degradation of ACh . The net effect is an increase in ACh concentration, which in turn, promotes gastric motility, increases the lower esophageal sphincter pressure, accelerates gastric emptying, and improves gastro-duodenal coordination .
Molecular Mechanism
The molecular mechanism of action of this compound involves its dual role as an acetylcholine esterase inhibitor and a dopamine D2 receptor antagonist . By inhibiting the enzyme AChE, this compound prevents the degradation of ACh, leading to an increase in ACh concentration . This increase in ACh concentration promotes gastric motility . On the other hand, by antagonizing the dopamine D2 receptors, this compound removes the inhibitory effects on ACh release .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to significantly improve symptoms in patients with functional dyspepsia and motility disorders . These studies concluded that the reduction in the severity of symptoms of functional dyspepsia after 8 weeks of treatment with this compound indicated that it was significantly superior to placebo .
Dosage Effects in Animal Models
The therapeutic dose of this compound is 50 mg to be taken three times daily . The effects of the product at different dosages in animal models have not been mentioned in the search results.
Metabolic Pathways
Flavin-containing monooxygenase (FMO) is involved in N-oxygenation, the major metabolic pathway of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of itopride hydrochloride typically involves several key steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzamide, formaldehyde, and phenol.
Intermediate Formation: The initial step involves the formation of an intermediate through a substitution reaction using N-dimethyl chloride ethane hydrochlorides.
Final Product Formation: The intermediate is then subjected to further reactions, including amidation and salifying, to produce this compound
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves:
Etherification: Reaction of 2-dimethylaminoethyl chloride hydrochloride with phenol.
Chloromethylation: Introduction of a chloromethyl group.
Amino Substitution: Substitution of the amino group.
Amidation and Salifying: Final steps to obtain the hydrochloride salt of itopride
Chemical Reactions Analysis
Types of Reactions
Itopride hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Itopride can be oxidized to form itopride-N-oxide.
Reduction: Reduction reactions can convert intermediates during synthesis.
Substitution: Substitution reactions are crucial in the formation of intermediates during synthesis
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like N-dimethyl chloride ethane hydrochlorides are used in substitution reactions
Major Products
Oxidation: Itopride-N-oxide.
Reduction: Reduced intermediates.
Substitution: Various intermediates leading to the final product
Scientific Research Applications
Itopride hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying prokinetic agents and their synthesis.
Biology: Investigated for its effects on gastrointestinal motility and neurotransmitter regulation.
Medicine: Extensively studied for its therapeutic effects in treating functional dyspepsia, gastroparesis, and other gastrointestinal disorders.
Industry: Utilized in the development of gastroretentive drug delivery systems to enhance drug absorption and bioavailability
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: Another prokinetic agent that also acts as a dopamine D2 receptor antagonist but has central nervous system side effects.
Domperidone: Similar to itopride but does not cross the blood-brain barrier, reducing central nervous system side effects.
Mosapride: A selective serotonin 5-HT4 receptor agonist with prokinetic properties.
Cinitapride: A prokinetic agent with both dopamine D2 receptor antagonism and serotonin 5-HT4 receptor agonism.
Uniqueness of Itopride
Itopride hydrochloride is unique due to its dual mechanism of action, combining dopamine D2 receptor antagonism with acetylcholinesterase inhibition. This dual action enhances its efficacy in promoting gastrointestinal motility while minimizing central nervous system side effects, making it a preferred choice for treating functional dyspepsia and gastroparesis .
Properties
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOUXLLIPWWHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046693 | |
Record name | Itopride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122892-31-3 | |
Record name | Itopride hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122892-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Itopride hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122892313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Itopride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxy-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ITOPRIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H9NV66W0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.